molecular formula C9H8N4O2S B13694999 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole

Cat. No.: B13694999
M. Wt: 236.25 g/mol
InChI Key: UNZGQBHSJYJGBT-UHFFFAOYSA-N
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Description

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitrobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrobenzyl group undergoes catalytic hydrogenation to form a 2-aminobenzyl derivative. This reaction modifies electronic properties and enhances biological activity in derived compounds.
Conditions :

  • Catalyst : 10% Pd/C or Raney Ni

  • Solvent : Ethanol or methanol

  • Pressure : 1–3 atm H₂

  • Temperature : 25–50°C

  • Yield : >90%

Reaction :

C9H7N3O2S+3H2Pd/CC9H9N3OS+2H2O\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_9\text{H}_9\text{N}_3\text{OS} + 2\text{H}_2\text{O}

Nucleophilic Substitution at the Amino Group

The amino group (-NH₂) participates in alkylation and acylation reactions, enabling functionalization for drug design.

Acylation Reaction

Conditions :

  • Reagent : Acetyl chloride or benzoyl chloride

  • Base : Pyridine or triethylamine

  • Solvent : Dichloromethane or THF

  • Temperature : 0–25°C

  • Yield : 75–85%

Example :

C9H7N3O2S+CH3COClC11H9N3O3S+HCl\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{11}\text{H}_{9}\text{N}_3\text{O}_3\text{S} + \text{HCl}

Alkylation Reaction

Conditions :

  • Reagent : Methyl iodide or ethyl bromoacetate

  • Base : K₂CO₃

  • Solvent : DMF or acetone

  • Temperature : 60–80°C

  • Yield : 70–80%

Azo Coupling Reactions

The amino group forms diazonium salts under acidic conditions, enabling coupling with electron-rich aromatics (e.g., phenols, anilines) to yield azo dyes.

Conditions :

  • Diazotization : NaNO₂/HCl at 0–5°C

  • Coupling Partner : β-Naphthol or aniline derivatives

  • pH : 8–10 (adjusted with NaOH)

  • Yield : 60–75%

Reaction :

C9H7N3O2SNaNO2/HClDiazonium saltβ-NaphtholAzo derivative\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{β-Naphthol}} \text{Azo derivative}

Electrophilic Aromatic Substitution

The nitrobenzyl ring undergoes electrophilic substitution at the meta position due to the nitro group’s directing effects.

Nitration

Conditions :

  • Reagent : HNO₃/H₂SO₄

  • Temperature : 0–10°C

  • Product : 2-Nitro-5-(3-nitrobenzyl)-1,3,4-thiadiazole

  • Yield : 50–60%

Sulfonation

Conditions :

  • Reagent : Fuming H₂SO₄

  • Temperature : 100–120°C

  • Product : Sulfonic acid derivative

  • Yield : 65–70%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for pharmaceutical applications.

Example : Reaction with thioglycolic acid to form thiazolidinone derivatives.
Conditions :

  • Reagent : Thioglycolic acid

  • Catalyst : Conc. HCl

  • Temperature : Reflux (100°C)

  • Yield : 60–70%

Reaction :

C9H7N3O2S+HSCH2COOHFused thiazolidinone-thiadiazole+H2O\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S} + \text{HSCH}_2\text{COOH} \rightarrow \text{Fused thiazolidinone-thiadiazole} + \text{H}_2\text{O}

Oxidation Reactions

The thiadiazole sulfur atom oxidizes to sulfoxide or sulfone under strong oxidizing conditions.

Conditions :

  • Reagent : H₂O₂ (30%) or m-CPBA

  • Solvent : Acetic acid

  • Temperature : 25–50°C

  • Yield :

    • Sulfoxide : 80–85%

    • Sulfone : 60–65%

Key Findings

  • The amino group is highly reactive in nucleophilic substitutions and azo couplings, enabling diverse derivatization .

  • The nitro group serves as a reducible handle for generating amines or directing electrophilic substitutions .

  • Solid-phase synthesis methods (e.g., using PCl₅ or POCl₃) achieve >94% yields, outperforming traditional liquid-phase routes .

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, dyes, and coordination complexes.

Scientific Research Applications

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The thiadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-nitrobenzyl)-1,3,4-oxadiazole
  • 2-Amino-5-(2-nitrobenzyl)-1,3,4-triazole

Uniqueness

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is unique due to the presence of both the nitrobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties

Biological Activity

The compound 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is part of the broader class of 1,3,4-thiadiazole derivatives , which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring with an amino group and a nitrobenzyl substituent. This unique configuration contributes to its biological activity by enhancing interaction with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) values for several derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC for certain derivatives was reported at 32.6 μg/mL , outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
  • The compound's structural modifications have been linked to enhanced antibacterial and antifungal activities, suggesting that the nitro group may play a critical role in its efficacy .

Antiviral Activity

Research indicates that certain 1,3,4-thiadiazole derivatives exhibit antiviral properties:

  • For example, a derivative with a similar scaffold demonstrated in vitro inhibitory activity against HIV strains, with EC50 values of 0.96 μg/mL for HIV-1 and 2.92 μg/mL for HIV-2 . Although these values are less potent than established antiviral drugs like efavirenz (EC50 = 0.003 μg/mL), they indicate potential for further development.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Compounds containing the thiadiazole moiety have shown cytostatic properties against various cancer cell lines. Research has indicated that certain derivatives can inhibit cancer cell proliferation more effectively than conventional chemotherapeutics .
  • A systematic review indicated that modifications to the thiadiazole structure could enhance anticancer activity through improved interaction with cellular targets .

Anticonvulsant Activity

Anticonvulsant effects have also been reported for thiadiazole derivatives:

  • Studies have shown that some compounds exhibit significant protection against seizures in animal models, with effective doses yielding over 80% protection at certain concentrations . The mechanism appears to involve modulation of GABAergic pathways and voltage-gated ion channels.

Case Studies

Several case studies provide insight into the biological activity of this compound:

StudyFocusFindings
Olsen et al. (2018)AntimicrobialIdentified significant antibacterial activity against Gram-positive and Gram-negative bacteria; MIC values lower than standard antibiotics .
Malygin et al. (2020)AnticonvulsantDemonstrated effective seizure protection in animal models; LD50 significantly higher than valproic acid .
Aliyu et al. (2021)AnticancerReported cytotoxic effects on cancer cell lines; potential for development into new anticancer agents .

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-3-1-2-4-7(6)13(14)15/h1-4H,5H2,(H2,10,12)

InChI Key

UNZGQBHSJYJGBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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